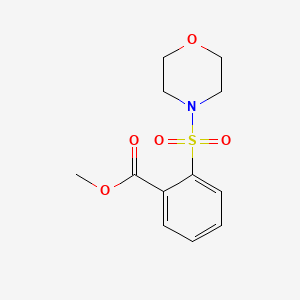

Methyl 2-(morpholinosulfonyl)benzoate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds like Methyl benzoate involves an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) . The product is then characterized using Thin Layer Chromatography and Infrared Spectroscopy . Another method involves the formation of acyl chloride from 2-formyl benzoic acid using SOCl2 followed by esterification with methanol .Molecular Structure Analysis

The molecular formula of “Methyl 2-(morpholinosulfonyl)benzoate” is C12H15NO5S . Its average mass is 285.316 Da and its monoisotopic mass is 285.067108 Da .Physical And Chemical Properties Analysis

“Methyl 2-(morpholinosulfonyl)benzoate” is a solid substance with a beige appearance . Its melting point ranges from 102.5 - 105 °C / 216.5 - 221 °F . There is no information available about its boiling point .Scientific Research Applications

Antifungal Applications

“Methyl 2-(morpholinosulfonyl)benzoate” has been identified as a bioactive precursor in the synthesis of compounds with antifungal properties. This compound can be used to develop new antifungal agents that target a variety of fungal pathogens, potentially offering a new line of defense against fungal infections which are becoming increasingly resistant to existing treatments .

Anticancer Research

“Methyl 2-(morpholinosulfonyl)benzoate” serves as a starting material for the synthesis of molecules with potential anticancer effects. Its role in the creation of novel chemotherapeutic agents could be pivotal in the fight against various forms of cancer .

Antiulcer Medication

The compound’s derivatives are explored for their antiulcer capabilities. This could lead to the development of new treatments for ulcers, improving patient outcomes and providing alternatives to current medications .

Antipsychotic Drug Development

In the realm of psychiatric medication, “Methyl 2-(morpholinosulfonyl)benzoate” is a precursor for compounds with antipsychotic properties. This opens up possibilities for creating more effective and possibly less side-effect-prone treatments for psychiatric disorders .

Antiviral Agents

The compound is also a precursor in the synthesis of antiviral agents. Given the ongoing challenges posed by viral infections and the constant emergence of new viral strains, this application is crucial for the development of new antiviral drugs .

Scaffold for Bioactive Molecules

It acts as an active scaffold for the construction of bioactive molecules. This is highly important in drug discovery, where the compound can be used to build a variety of structures that interact with biological targets to treat or manage diseases .

Synthetic Versatility in Pharmaceutical Products

Lastly, the synthetic versatility of “Methyl 2-(morpholinosulfonyl)benzoate” makes it a valuable raw material in the pharmaceutical industry. It can be transformed into a wide range of medical products, showcasing its importance in medicinal chemistry .

Safety and Hazards

“Methyl 2-(morpholinosulfonyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name |

methyl 2-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLVVZZMDOHEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321262 | |

| Record name | METHYL 2-(MORPHOLINOSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502182-56-1 | |

| Record name | METHYL 2-(MORPHOLINOSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

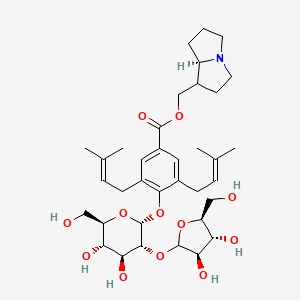

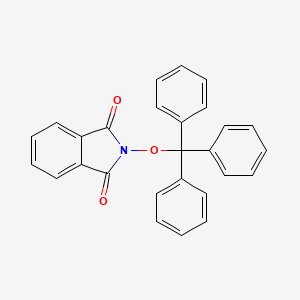

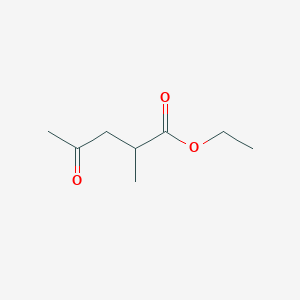

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/no-structure.png)